![molecular formula C11H15NO2 B2403249 2-(Dimethylamino)-2-phenylpropanoic acid CAS No. 25022-56-4](/img/structure/B2403249.png)
2-(Dimethylamino)-2-phenylpropanoic acid
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Overview
Description
2-Propenoic acid, 2-(dimethylamino)ethyl ester is a compound with the formula C7H13NO2 . It’s an unsaturated carboxylic acid ester having a tertiary amino group .
Synthesis Analysis
The synthesis of similar compounds often involves elemental analysis and HNMR spectroscopy . For example, the synthesis of 2-((Dimethylamino)methylene)-3,4 involved a yield of 59% and was characterized using 1H NMR and 13C NMR .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various methods such as VSEPR theory . The structure of 2-(Dimethylamine)phenylboronic acid, for instance, has been determined using nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the use of catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, 4-Dimethylaminopyridine is a white solid that is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Scientific Research Applications
- PDMAEMA-based polymersomes have garnered attention as drug carriers. These vesicles, formed by self-assembly of amphiphilic diblock copolymers, offer advantages over liposomes due to their robustness and responsiveness to external stimuli .
- pH-responsive polymersomes are particularly valuable, given the varying pH conditions in physiological and pathological contexts. PDMAEMA’s ionizable amino groups allow for pH-dependent drug release .
- Polymersomes containing PDMAEMA can serve as gene delivery vectors. The positively charged PDMAEMA interacts with negatively charged DNA, forming stable polyplexes. These complexes facilitate gene transfer and expression .
- A copolymer called MPEG-b-(PC-g-PDMAEMA) self-assembles into nanosized micelles. These micelles, loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin, hold promise for therapeutic applications .
- PDMAEMA-based polymersomes exhibit dual stimulus–response behavior (pH and temperature). This property makes them suitable for nanoreactors, where specific reactions can be triggered by changes in pH or temperature .
- PDMAEMA-containing polymersomes can encapsulate imaging agents, such as fluorescent dyes or contrast agents. These vesicles enable targeted imaging of biological tissues and cells .
- PDMAEMA can be incorporated into coatings or surfaces to create stimuli-responsive materials. For instance, surfaces modified with PDMAEMA can switch their wettability or adhesion properties in response to pH or temperature changes .
Drug Delivery Systems
Gene Delivery Platforms
Antioxidant and Anti-Inflammatory Applications
Temperature-Responsive Nanoreactors
Biomedical Imaging Agents
Smart Coatings and Surfaces
Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research into the potential applications of similar compounds. For example, Polydopamine, a similar compound, has shown great potential in the biomedical field due to its simple preparation process, prominent photothermal transfer efficiency, excellent biocompatibility, outstanding drug binding ability, and strong adhesive properties .
properties
IUPAC Name |
2-(dimethylamino)-2-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(10(13)14,12(2)3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWZSHDIPVXYQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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